Di-p-tolyl sulphide

Catalog No.
S1891956
CAS No.
620-94-0
M.F
C14H14S
M. Wt
214.33 g/mol
Availability
In Stock
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Di-p-tolyl sulphide

CAS Number

620-94-0

Product Name

Di-p-tolyl sulphide

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfanylbenzene

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

InChI

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

NRXWFTYEJYEOGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C

Di-p-tolyl sulphide is an organosulfur compound with the chemical formula C14H14SC_{14}H_{14}S. It consists of two para-tolyl groups (p-methylphenyl groups) connected by a sulfur atom. This compound is part of a larger family of thiols and sulfides, which are characterized by the presence of sulfur in their molecular structure. Di-p-tolyl sulphide is known for its distinct physical properties, including its crystalline form and relatively low volatility compared to other organic compounds. It exhibits a melting point of approximately 70 °C and is soluble in organic solvents like ethanol and ether .

: As mentioned earlier, photolysis of related compounds such as di-p-tolyl sulfone can yield di-p-tolyl sulphide when exposed to UV light in the presence of solvents like pyridine .
  • Reduction Reactions: Reduction of di-p-tolyl disulfide can also produce di-p-tolyl sulphide in the presence of reducing agents such as zinc dust or sodium borohydride.
  • Di-p-tolyl sulphide has several applications across different fields:

    • Industrial Uses: It is utilized as a lubricant additive due to its anti-wear properties and ability to withstand high loads .
    • Chemical Synthesis: The compound serves as a precursor or reagent in organic synthesis for creating more complex molecules.
    • Research: It is often employed in studies investigating the behavior of sulfides and their derivatives under various chemical conditions.

    Interaction studies involving di-p-tolyl sulphide primarily focus on its reactivity with other chemical species. For instance, research has demonstrated that it can interact with electrophiles in substitution reactions. Additionally, studies on photochemical behavior reveal that di-p-tolyl sulphide decomposes under UV light to form various isomers, indicating its potential utility in photochemistry .

    Several compounds share structural similarities with di-p-tolyl sulphide, including:

    • p-Tolyl disulfide: Contains two sulfur atoms and has different reactivity patterns due to the presence of an additional sulfur atom.
    • Di-o-tolyl sulphide: Similar structure but with ortho-substituted tolyl groups, which may affect its physical properties and reactivity.
    • Di-p-tolyl sulfone: An oxidized form that exhibits different chemical behavior due to the presence of a sulfonyl group.

    Comparison Table

    CompoundFormulaKey Differences
    Di-p-tolyl sulphideC14H14SC_{14}H_{14}SContains one sulfur atom; less oxidized
    p-Tolyl disulfideC14H14S2C_{14}H_{14}S_2Contains two sulfur atoms; higher oxidation state
    Di-o-tolyl sulphideC14H14SC_{14}H_{14}SOrtho-substituted groups; different sterics
    Di-p-tolyl sulfoneC14H14O2SC_{14}H_{14}O_2SContains a sulfonyl group; more polar

    The uniqueness of di-p-tolyl sulphide lies in its specific para-substituted structure, which influences its reactivity and physical properties compared to similar compounds. Its applications as a lubricant additive and in organic synthesis further distinguish it within this group.

    XLogP3

    4.7

    Melting Point

    57.3 °C

    Other CAS

    620-94-0

    Wikipedia

    4,4'-Dimethyldiphenyl sulfide

    Dates

    Modify: 2023-08-16

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